Nudicaucin B

Triterpenoid Saponin Glycosylation Structure-Activity Relationship

Researchers requiring authentic Nudicaucin B for antifungal SAR studies face supply risks and invalid substitutions with Nudicaucin A or C. This ≥98% pure oleanane saponin features a unique β-D-galactopyranosyl(1→3)α-L-arabinopyranosyl trisaccharide chain that dictates its specific bioactivity. • Structurally validated; not interchangeable with Nudicaucin A (30-noroleanene) or Nudicaucin C (rhamnopyranosyl). • Documented antifungal activity; suitable as lead compound, SAR comparator, and analytical standard. • Desiccated at -20°C for long-term stability; ships globally with comprehensive documentation.

Molecular Formula C47H76O17
Molecular Weight 913.1 g/mol
Cat. No. B3020736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNudicaucin B
Molecular FormulaC47H76O17
Molecular Weight913.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30-,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,44-,45+,46+,47-/m0/s1
InChIKeyLCMURMAVBYASPU-CEEJWYRFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Nudicaucin B: Distinct Triterpenoid Saponin Profile


Nudicaucin B (CAS 211557-36-7, C₄₇H₇₆O₁₇, MW 913.1) is a triterpenoid saponin first isolated from the n-butanol extract of *Hedyotis nudicaulis* (Rubiaceae) [1]. It belongs to the oleanane-type saponin class, characterized by a β-D-glucopyranosyl ester moiety at C-28 and a trisaccharide chain at C-3 consisting of β-D-galactopyranosyl(1→3)α-L-arabinopyranosyl linked to the aglycone [1]. Nudicaucin B is structurally distinct from its co-isolated analogs Nudicaucin A (a 30-noroleanene-type saponin) and Nudicaucin C (which possesses an α-L-rhamnopyranosyl substitution) [1]. Its molecular architecture confers a unique biological profile, including documented antifungal activity [2], that directly impacts its suitability for specific research and development applications.

Structure Oleanane-type saponin with characteristic β-D-galactopyranosyl(1→3)α-L-arabinopyranosyl trisaccharide chain
Activity Reported antifungal activity; weak antibacterial and no significant cytotoxicity in available literature
Use High-purity reference material for SAR studies, antifungal screening, and natural product analytical workflows

Nudicaucin B: Key Structural and Activity Differentiators


Substitution with closely related in-class saponins such as Nudicaucin A (C₄₆H₇₂O₁₇, MW 897.0) or Nudicaucin C (C₅₃H₈₆O₂₁, MW 1059.2) is not scientifically valid due to critical differences in molecular architecture that directly impact biological activity [1]. Nudicaucin B features a unique β-D-galactopyranosyl(1→3)α-L-arabinopyranosyl trisaccharide chain, which differs from Nudicaucin A's 30-noroleanene aglycone backbone and Nudicaucin C's α-L-rhamnopyranosyl substitution [1]. These glycosylation differences alter compound polarity, molecular recognition by biological targets, and consequent activity profiles. The data below provide quantifiable evidence of these distinctions, establishing Nudicaucin B as a unique chemical entity with specific activity fingerprints that cannot be assumed or extrapolated from other members of this saponin family.

Nudicaucin A (30-noroleanene) and C (α-L-rhamnopyranosyl) differ in glycosylation; polarity and target recognition may shift significantly.
Reported antifungal activity of Nudicaucin B cannot be assumed for analogs lacking the specific trisaccharide motif.
Activity profiles (weak antibacterial, no reported cytotoxicity) are not interchangeable; using analogs risks confounding biological readouts.

Nudicaucin B: Quantitative Comparison with Analogs


Unique Glycosylation vs. Nudicaucins A and C

Nudicaucin B (C₄₇H₇₆O₁₇, MW 913.1) is an oleanane-type saponin with a β-D-glucopyranosyl ester at C-28 and a C-3 trisaccharide chain: β-D-galactopyranosyl(1→3)α-L-arabinopyranosyl [1]. In contrast, Nudicaucin A (C₄₆H₇₂O₁₇, MW 897.0) is a 30-noroleanene-type saponin, lacking the C-29 methyl group present in Nudicaucin B [1]. Nudicaucin C (C₅₃H₈₆O₂₁, MW 1059.2) contains a α-L-rhamnopyranosyl(1→2)α-L-arabinopyranosyl(3→1)β-D-glucopyranosyl chain, differing in both sugar composition and linkage pattern [1]. These structural variations significantly alter compound polarity, molecular weight, and potential interaction with biological targets.

Glycosylation identity
Head-to-head
Nudicaucin B: C₄₇H₇₆O₁₇, 913.1 g/mol Nudicaucin A: 897.0; C: 1059.2
Distinct molecular architecture supports SAR and target recognition studies.
Structures confirmed by ¹H/¹³C NMR and MS.
Triterpenoid Saponin Glycosylation Structure-Activity Relationship

Antifungal Activity vs. In-Class Saponins

Nudicaucin B is explicitly characterized as having antifungal activities [1], distinguishing it from structurally related saponins such as Nudicaucin A, which demonstrates only weak antibacterial effects (MIC > 100 µg/mL) . While specific IC₅₀ or MIC values for Nudicaucin B's antifungal activity are not publicly disclosed in the available primary literature, the documented antifungal property [1] contrasts with the weak antibacterial profile of Nudicaucin A . This divergence in activity spectra underscores the functional consequence of structural differences among the nudicaucins.

Antifungal activity
Data to verify
Reported (specific MIC not disclosed) Nudicaucin A: weak antibacterial (MIC >100 µg/mL)
May support antifungal screening; confirmatory testing recommended.
Activity annotation from vendor datasheet; verify in standardized assays.
Antifungal Natural Product Antimicrobial

Weak Antibacterial Activity Profile

Nudicaucin B, along with Nudicaucins A and C, exhibits weak antibacterial activity against Bacillus subtilis M45 and H 17 [1]. This contrasts with other triterpenoid saponins from the same genus, such as guaiacin D, which has demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The weak antibacterial effect of Nudicaucin B (MIC values not provided) [1] is a key differentiator that informs its utility in research; it is less suited for applications requiring potent broad-spectrum antibacterial action but may be valuable in studies requiring a control compound with minimal antibacterial interference.

Antibacterial (B. subtilis)
Class-level inference
Weak activity (paper disc) Guaiacin D: significant vs. S. aureus, E. coli
Weak antibacterial profile may serve as comparator or control.
MIC not reported; class-level observation.
Antibacterial Gram-positive Bacillus subtilis

Purity and Storage Specifications

Nudicaucin B is commercially available with a purity of ≥98% (HPLC) [1], ensuring high consistency for research applications. Recommended storage conditions are desiccated at -20°C [2], which is critical for maintaining compound integrity over time. In contrast, Nudicaucin A is often offered at lower purity grades (e.g., ≥95%) , and Nudicaucin C may have less well-defined stability parameters. The combination of high purity and specific storage requirements for Nudicaucin B supports reproducible experimental outcomes and minimizes batch-to-batch variability.

Purity & storage
Specification review
≥98% (HPLC); desiccated at -20°C
Specified purity and storage may support assay reproducibility.
Supplier specification; verify lot-specific COA.
Purity Storage Reproducibility

Limited Cytotoxicity vs. Cytotoxic Saponins

While some triterpenoid saponins exhibit potent cytotoxicity (e.g., Rubioncolin C with IC₅₀ = 1.53 µM against cancer cells ), Nudicaucin B has not been reported to possess significant cytotoxic activity in the available primary literature [1]. This absence of reported cytotoxicity, when compared to the well-documented cytotoxic effects of other saponins, suggests a potentially different mechanism of action or cellular target profile. This characteristic may be advantageous in applications where cytotoxicity is undesirable, such as in studies of anti-inflammatory or antimicrobial mechanisms.

Cytotoxicity profile
Class-level inference
No significant cytotoxicity reported Rubioncolin C: IC₅₀ 1.53 µM (cancer cells)
Absence of reported cytotoxicity may differentiate from cytotoxic saponins.
Not tested in primary literature; validate in target cell lines.
Cytotoxicity Cancer Selectivity

Nudicaucin B: Research and Industrial Applications


Antifungal Discovery and Mechanism-of-Action Studies

Nudicaucin B's reported antifungal activity [1], combined with its structural distinctiveness from other nudicaucins, makes it a valuable lead compound for antifungal drug discovery. Researchers can leverage Nudicaucin B to explore structure-activity relationships (SAR) in saponin-based antifungals, particularly focusing on the role of the β-D-galactopyranosyl(1→3)α-L-arabinopyranosyl trisaccharide chain . Its weak antibacterial activity ensures minimal confounding effects in mixed-species assays.

Structure-Activity Relationship (SAR) Studies of Triterpenoid Saponins

Due to its unique glycosylation pattern (C-3 trisaccharide with β-D-galactopyranosyl and α-L-arabinopyranosyl moieties) and oleanane aglycone [1], Nudicaucin B serves as a critical comparator in SAR studies aimed at understanding how sugar chain composition influences bioactivity. Comparing Nudicaucin B's antifungal profile with the weak antibacterial profile of Nudicaucin A can elucidate the structural determinants of target specificity.

Natural Product Chemistry and Metabolite Profiling

Nudicaucin B is a key marker compound for the genus Hedyotis and the species Hedyotis nudicaulis [1]. Its high purity (≥98%) [2] and well-defined structure make it suitable for use as an analytical standard in HPLC, LC-MS, and NMR-based metabolomic studies. Its specific storage requirements (desiccated at -20°C) [3] ensure long-term stability for reference material applications.

Control Compound in Antibacterial and Cytotoxicity Assays

Given its weak antibacterial activity [1] and absence of reported significant cytotoxicity [1], Nudicaucin B can serve as an ideal negative control in assays designed to evaluate the antibacterial or cytotoxic potential of other natural products or synthetic compounds. Its use as a control helps distinguish true bioactivity from non-specific effects.

Application
Selection Property
Validation Focus
Antifungal screening studies
Reported antifungal activity
Antifungal assay validation and target profiling
Triterpenoid saponin SAR studies
Distinct glycosylation pattern
Glycosylation-activity correlation and comparator analysis
Natural product analytical reference
High purity and defined structure
HPLC/NMR identity confirmation and stability monitoring
Control for antibacterial/cytotoxicity assays
Weak antibacterial and no reported cytotoxicity
Verify low background in relevant cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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